2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of 4-fluorobenzoyl chloride or 4-fluorobenzoic acid as starting materials, which are reacted with the oxadiazole intermediate.
Attachment of the isopropylsulfonyl-piperidine moiety: This can be done by reacting the oxadiazole intermediate with isopropylsulfonyl chloride and piperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The isopropylsulfonyl-piperidine moiety may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(1-propan-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-11(2)24(21,22)20-9-7-13(8-10-20)16-19-18-15(23-16)12-3-5-14(17)6-4-12/h3-6,11,13H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEOSUMOPUXHKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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